molecular formula C16H17N3O2 B2716206 N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide CAS No. 2097888-56-5

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide

Cat. No. B2716206
CAS RN: 2097888-56-5
M. Wt: 283.331
InChI Key: KDGUNNQUDADYNM-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide, also known as CYM50308, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Characterization

The chemical compound N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide, known for its relevance in pharmacological research, has various scientific applications, particularly in the synthesis of related compounds and the exploration of its binding properties. One notable application includes its role in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, aiding in the investigation of diseases like Alzheimer's through imaging of specific enzymes or receptors in the brain. For instance, research has demonstrated the synthesis of carbon-11-labeled isonicotinamides, showcasing the potential of similar compounds in PET imaging applications for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

Furthermore, the structural modification and synthesis of related compounds highlight the versatility of this compound derivatives. For instance, the development of novel synthesis methods for related compounds emphasizes the importance of these chemical structures in creating efficient synthesis routes for pharmaceuticals and research chemicals. This includes the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with implications for receptor antagonism, showcasing the foundational role of such chemical structures in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).

Bioorganic and Medicinal Chemistry

In bioorganic and medicinal chemistry, the applications of this compound derivatives extend to the development of new pharmaceutical agents. The synthesis of related compounds and exploration of their biological activity, particularly as receptor antagonists or enzyme inhibitors, underscores the compound's significance in drug discovery processes. This includes research on derivatives as potential PET tracers for serotonin receptors, offering insights into the compound's utility in understanding and treating neurological conditions (García et al., 2014).

Moreover, the exploration of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, showcasing the compound's relevance in studying NMDA receptor antagonists, further highlights the potential of this compound in neuropharmacology and the search for treatments against neurodegenerative diseases (Dappen et al., 2010).

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-21-16-13(3-2-8-17-16)15(20)19-10-11-4-7-14(18-9-11)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGUNNQUDADYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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